molecular formula C11H8F3N3O2S B13207878 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate

2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B13207878
M. Wt: 303.26 g/mol
InChI Key: VDZRBPYYMAEWGY-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethyl group, a pyridinyl group, and a thiazolyl group, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with 4-(pyridin-2-yl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridinyl and thiazolyl groups contribute to binding affinity and specificity towards the target molecules. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
  • 2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate
  • 2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate

Uniqueness

Compared to similar compounds, 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate exhibits unique properties due to the presence of the thiazolyl group, which can enhance its biological activity and specificity. The trifluoroethyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F3N3O2S

Molecular Weight

303.26 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)17-9-16-8(5-20-9)7-3-1-2-4-15-7/h1-5H,6H2,(H,16,17,18)

InChI Key

VDZRBPYYMAEWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F

Origin of Product

United States

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